2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
2,2-Difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound with the molecular formula C10H8F5NO2. It is characterized by the presence of difluoro and trifluoromethyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid and N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetic acid, while reduction could produce N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanol .
Scientific Research Applications
2,2-Difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The difluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-N-methylacetamide
- 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
- N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide
Uniqueness
Compared to these similar compounds, 2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the presence of both difluoro and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2/c1-16-8(17)10(14,15)18-7-4-2-3-6(5-7)9(11,12)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPOIGUVVDTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(OC1=CC=CC(=C1)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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